
16,16-Dimethylprostaglandin F2alpha
Descripción general
Descripción
16,16-Dimethylprostaglandin F2alpha (16,16-DM-PGF2α) is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), a lipid mediator derived from arachidonic acid. Prostaglandins are critical regulators of inflammation, smooth muscle contraction, and vascular tone. The structural modification in 16,16-DM-PGF2α involves the addition of two methyl groups at the 16-position of the prostaglandin backbone (CAS: 39746-23-1; molecular formula: C₂₂H₃₈O₅) . This substitution enhances metabolic stability by rendering the compound resistant to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin catabolism .
For example, it counteracts indomethacin-induced decreases in hepatic cytochrome P450 enzymes, preserving drug-metabolizing capacity in rats . Its extended half-life and receptor selectivity make it a valuable tool for studying prostaglandin-mediated pathways.
Métodos De Preparación
La síntesis de 16,16-dimetilprostaglandina F2alfa implica varios pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye el uso de una cetona bicíclica que contiene dicloro como material de partida. Los pasos clave en la síntesis involucran la oxidación estereoespecífica y la reducción diastereoselectiva para establecer las configuraciones estereoquímicas críticas . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
La 16,16-dimetilprostaglandina F2alfa experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la beta-oxidación. El compuesto se metaboliza principalmente por beta-oxidación, y sus principales metabolitos incluyen la dinor-16,16-dimetilprostaglandina F2alfa . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes para la oxidación estereoespecífica y agentes reductores para la reducción diastereoselectiva . Las condiciones de reacción son típicamente suaves para preservar la integridad estereoquímica del compuesto.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
- Molecular Formula : C22H38O5
- Molecular Weight : Approximately 382.5 g/mol
- Chemical Structure : Characterized by the addition of two methyl groups at the 16th carbon position compared to PGF2α.
16,16-dmPGF2α binds with high affinity to FP receptors, mimicking the actions of PGF2α but with potentially prolonged effects. This binding triggers various physiological responses, making it a valuable tool for studying receptor-mediated pathways in biological systems .
Reproductive Physiology
16,16-dmPGF2α plays a significant role in reproductive biology, particularly in regulating luteal function and maintaining pregnancy. Its ability to bind to the FP receptor enhances its efficacy in studies related to reproductive health .
Respiratory Physiology
The compound has been identified as a potent bronchoconstrictor. In vivo studies have shown that it can inhibit histamine-induced intracheal pressure increases, suggesting its potential use in understanding asthma and other respiratory conditions .
Hematopoietic Stem Cell Regulation
Recent research indicates that 16,16-dmPGF2α enhances hematopoietic stem cell (HSC) homing and proliferation by activating the Wnt signaling pathway. This effect positions it as a promising candidate in regenerative medicine and stem cell therapy .
Gastric Protection
In clinical settings, 16,16-dmPGF2α has demonstrated significant cytoprotective effects on gastric mucosa. Studies have shown that it can reduce ulceration incidence and inhibit gastric acid secretion, making it relevant for treating gastric ulcers .
Comparative Analysis with Other Prostaglandins
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Prostaglandin F2alpha | C20 unsaturated fatty acid | Natural compound involved in reproductive processes |
15-Deoxy-Delta 12,14-Prostaglandin J2 | Contains a delta-lactone ring | Known for anti-inflammatory properties |
Misoprostol | Methyl ester derivative | Used clinically for gastric protection |
Dinoprostone | Natural prostaglandin E2 derivative | Induces labor and abortion |
16,16-Dimethylprostaglandin F2alpha | Two methyl groups at the 16th carbon | Enhanced metabolic stability and receptor binding |
Case Studies
- Bronchoconstriction Study : In guinea pig models, administration of 0-0.5 μg of 16,16-dmPGF2α via intravenous injection resulted in significant inhibition of histamine-induced bronchoconstriction .
- Ulcer Healing Trials : Clinical trials involving patients with duodenal ulcers revealed that intravenous administration of the compound led to an 80-90% reduction in postprandial gastric acid secretion without significant side effects.
- Hematopoietic Stem Cell Enhancement : In zebrafish embryos, treatment with 16,16-dmPGF2α significantly increased the number of hematopoietic colonies formed from embryonic stem cells, highlighting its potential utility in stem cell therapies.
Mecanismo De Acción
La 16,16-dimetilprostaglandina F2alfa ejerce sus efectos uniéndose al receptor de prostaglandina F2alfa (receptor FP). Esta unión activa diversas vías de señalización intracelular, incluida la vía fosfolipasa C-calcio intracelular-proteína quinasa C . La activación de estas vías conduce a diversas respuestas celulares, como la regulación de la dinámica mitocondrial y la mitofagia . El compuesto también promueve la expresión de genes específicos involucrados en la inflamación y la homeostasis cardiovascular .
Comparación Con Compuestos Similares
Comparison with Similar Prostaglandin F2alpha Analogs
Structural Modifications and Metabolic Stability
- Key Findings: The 16,16-dimethyl group in 16,16-DM-PGF2α confers resistance to 15-PGDH, prolonging its activity compared to natural PGF2α (Dinoprost) . 16-Phenoxy-tetranor-PGF2α derivatives, such as those used in photoaffinity probes, exhibit increased membrane permeability due to reduced chain length and phenoxy substitution .
Pharmacological Activity
- In contrast, 16-phenoxy derivatives (e.g., 16-phenoxy-17,18,19,20-tetranor-PGF2α) are primarily used as molecular probes rather than therapeutic agents .
Receptor Selectivity :
Clinical and Preclinical Data
Actividad Biológica
Overview
16,16-Dimethylprostaglandin F2alpha (DMPGF2α) is a synthetic analog of prostaglandin F2alpha (PGF2α), a naturally occurring lipid compound involved in various physiological processes, including reproductive functions, inflammation, and vascular regulation. This compound is metabolically stable, providing a prolonged half-life in vivo compared to its natural counterpart, which enhances its utility in research and clinical applications.
DMPGF2α primarily acts through the Prostaglandin F2α receptor (FP) . Upon binding to this receptor, it initiates several intracellular signaling pathways that influence cellular responses. The compound's stability allows it to exert effects over extended periods, making it valuable for studies on long-term biological activity.
Key Actions:
- Luteolytic Activity: DMPGF2α stimulates luteolysis, the process by which the corpus luteum degenerates, leading to a decrease in progesterone levels.
- Oxytocin Release: It promotes the release of oxytocin from the posterior pituitary gland, which is crucial for uterine contractions during labor and other reproductive processes.
Pharmacokinetics
DMPGF2α exhibits a significant resistance to metabolic degradation. Its pharmacokinetic profile indicates:
- Half-life: Extended duration of action due to metabolic stability.
- Bioavailability: Enhanced absorption and retention in tissues compared to PGF2α.
Cellular Effects
DMPGF2α influences various cell types and processes:
- Reproductive System: It plays a vital role in regulating menstrual cycles and inducing labor by modulating uterine contractions.
- Gastrointestinal Protection: In animal studies, DMPGF2α has demonstrated cytoprotective effects against gastric mucosal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
-
Histomorphometric Studies in Rats:
- A study administered DMPGF2α intragastrically at doses of 5 and 100 µg/kg every 8 hours for 21 days. High-dose treatment resulted in significant increases in mucosal thickness across various gastrointestinal regions, indicating enhanced epithelial proliferation and protective effects against damage .
- Cytoprotection in Hepatitis Models:
- Gastric Epithelial Cell Protection:
Research Applications
DMPGF2α has diverse applications in scientific research:
- Model Compound: Used to study prostaglandin synthesis and receptor interactions.
- Therapeutic Research: Investigated for potential treatments in reproductive health and liver protection.
- Stem Cell Studies: Recent findings indicate that DMPGF2α enhances hematopoietic stem cell proliferation and activity in various model organisms .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Luteolytic Activity | Induces degeneration of the corpus luteum |
Oxytocin Release | Stimulates uterine contractions |
Cytoprotection | Protects gastric mucosa from NSAID damage |
Liver Protection | Reduces liver injury markers in hepatitis models |
Stem Cell Enhancement | Increases hematopoietic stem cell activity |
Q & A
Basic Research Questions
Q. How can researchers synthesize and verify the structural stability of 16,16-Dimethylprostaglandin F2α?
- Methodological Answer : Synthesis typically involves methyl group addition at the C16 position of prostaglandin F2α analogs to enhance metabolic stability. Structural verification is achieved via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Stability under experimental conditions (e.g., pH, temperature) should be validated using accelerated degradation studies and compared to non-methylated analogs .
Q. What are the recommended methods for quantifying 16,16-Dimethylprostaglandin F2α in biological samples?
- Methodological Answer : Quantification requires sensitive techniques such as:
- LC-MS/MS : Optimized for low detection limits (e.g., 0.1–10 ng/mL) using deuterated internal standards (e.g., PGF2α-d4) to correct for matrix effects .
- ELISA : Validated kits with specificity for methylated analogs should be used, ensuring cross-reactivity with endogenous prostaglandins is ≤5% .
Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from lipids and proteins .
Advanced Research Questions
Q. How does 16,16-Dimethylprostaglandin F2α modulate hepatic drug-metabolizing enzymes, and how can this be experimentally validated?
- Methodological Answer : The compound prevents endotoxin-induced suppression of cytochrome P450 enzymes. Experimental designs should:
- Use rodent models (e.g., rats) exposed to lipopolysaccharide (LPS) to induce hepatic injury.
- Administer 16,16-Dimethylprostaglandin F2α intravenously at doses ranging from 0.1–10 mg/kg.
- Measure enzyme activity via substrate-specific assays (e.g., ethoxyresorufin-O-deethylase for CYP1A) and validate with Western blotting for protein expression .
Q. What experimental approaches resolve contradictions in its anti-fibrotic vs. pro-inflammatory effects across tissue models?
- Methodological Answer : Discrepancies arise from tissue-specific receptor interactions (e.g., FP vs. EP receptors). To address this:
- Perform comparative studies in liver (e.g., dimethylnitrosamine-induced fibrosis) and lung (e.g., bleomycin-induced injury) models.
- Use receptor antagonists (e.g., FP receptor antagonist AL-8810) to isolate signaling pathways.
- Quantify collagen deposition (via hydroxyproline assays) and inflammatory cytokines (via multiplex ELISA) .
Q. How can researchers design assays to evaluate its binding affinity for prostaglandin receptors?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-PGF2α) in membrane preparations from receptor-expressing cells (e.g., HEK293T transfected with FP receptors).
- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes (via Fura-2 AM) to assess functional activation of Gq-coupled FP receptors.
- Data Interpretation : Calculate IC₅₀ values and compare to native PGF2α to determine methylated analog potency .
Q. What strategies optimize the use of 16,16-Dimethylprostaglandin F2α in combination therapies (e.g., with interferons)?
- Methodological Answer : Synergy studies require:
- Dose-Response Matrices : Co-administer the compound with agents like IFN-γ at varying concentrations in vitro (e.g., hepatic stellate cell cultures).
- Statistical Analysis : Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
- In Vivo Validation : Use rodent fibrosis models to assess additive reductions in α-SMA and TGF-β1 levels .
Q. Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic 16,16-Dimethylprostaglandin F2α?
- Methodological Answer :
- Quality Control : Require ≥95% purity (via HPLC) and NMR spectral matching for each batch.
- Bioactivity Standardization : Validate each batch in a reference assay (e.g., FP receptor activation in HEK293 cells) to ensure consistent EC₅₀ values .
Q. What statistical methods are critical for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., log[inhibitor] vs. response in GraphPad Prism).
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
- Power Analysis : Ensure sample sizes (n ≥6/group) to detect ≥30% effect sizes with 80% power .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-SCOYTADVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39746-23-1 | |
Record name | 16,16-Dimethylprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,16-DIMETHYLPROSTAGLANDIN F2.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5J9G2N18M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.